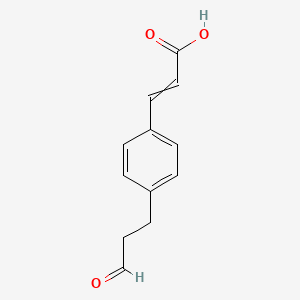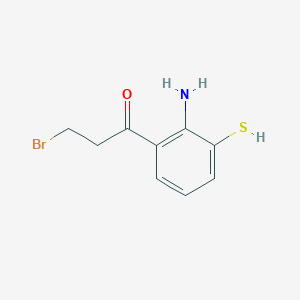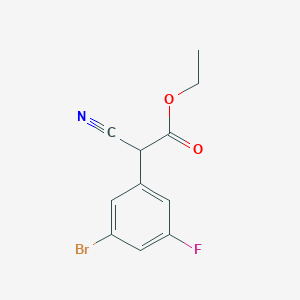
Ethyl 3-bromo-I+/--cyano-5-fluorobenzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H8BrFNO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Reduction: Products include amine derivatives of the original compound.
Oxidation: Products include oxidized phenyl derivatives such as quinones.
Scientific Research Applications
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: A related compound with similar structural features but different functional groups.
Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is unique due to the combination of its cyano group, bromine, and fluorine atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
202000-92-8 |
|---|---|
Molecular Formula |
C11H9BrFNO2 |
Molecular Weight |
286.10 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
InChI Key |
VTMOOFNSXXBEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


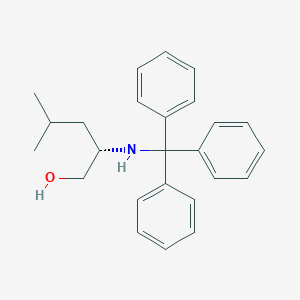

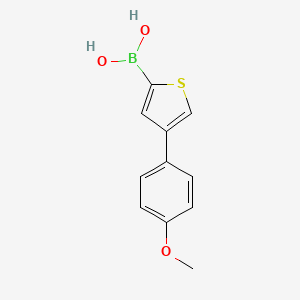
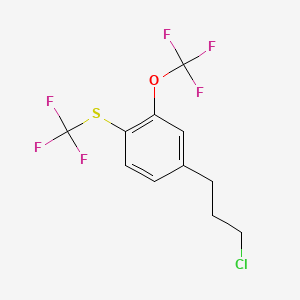

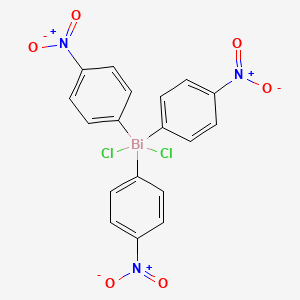
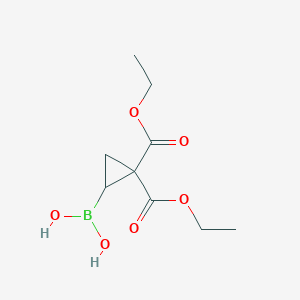
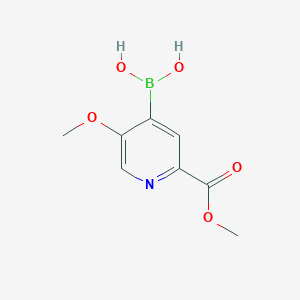

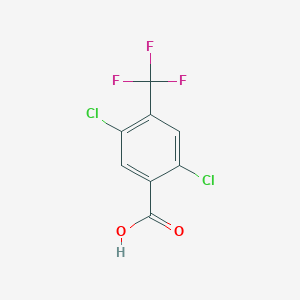
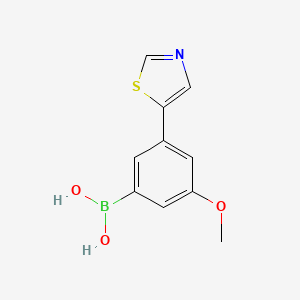
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
